molecular formula C10H10O3 B104580 4-(Oxiran-2-ylmethoxy)benzaldehyde CAS No. 14697-49-5

4-(Oxiran-2-ylmethoxy)benzaldehyde

Cat. No.: B104580
CAS No.: 14697-49-5
M. Wt: 178.18 g/mol
InChI Key: VAKABUBSGYOQIM-UHFFFAOYSA-N
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Description

4-(Oxiran-2-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C10H10O3. It is characterized by the presence of an oxirane (epoxide) ring and a benzaldehyde moiety. This compound is known for its reactivity due to the strained three-membered epoxide ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Oxiran-2-ylmethoxy)benzaldehyde can be synthesized through the reaction of vanillin with epichlorohydrin. The process involves the formation of an intermediate, which is then converted to the desired product through a series of steps. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the epoxide ring .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

4-(Oxiran-2-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Oxiran-2-ylmethoxy)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Oxiran-2-ylmethoxy)benzaldehyde involves the reactivity of the epoxide ring and the aldehyde group. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. The aldehyde group can participate in oxidation and reduction reactions, further expanding the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Oxiran-2-ylmethoxy)benzaldehyde is unique due to the presence of both an epoxide ring and an aldehyde group, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(oxiran-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKABUBSGYOQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 250 ml. three neck flask was equipped with magnetic stir bar, reflux condenser, addition funnel and nitrogen inlet. Dry nitrogen was swept through the apparatus while it was heated with a heat gun. After the apparatus was cooled, 5.95 g. of a 60% oil dispersion of sodium hydride (0.149 mole) was added and triturated three times with 25 ml. of petroleum ether to remove the oil. A solution of 36.6 g. (0.3 mole) 4-hydroxybenzaldehyde in 100 ml. of tetrahydrofuran was added dropwise to the sodium hydride over 30 mins. When the addition was complete, 1.1 g. (0.0003 mole) tert-butyl ammonium iodide was added along with 30.7 g. (0.33 mole) epichlorohydrin. The reaction mixture was refluxed overnight, cooled, filtered, and the solvent removed under vacuum. Excess epichlorohydrin was removed by azeotropic distillation using a ten fold excess of toluene. Yield was 40% of 4-glycidoxy benzaldehyde.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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